4,5-Dichlorocyclohexa-3,5-diene-1,2-diol
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Overview
Description
4,5-Dichlorocyclohexa-3,5-diene-1,2-diol is a chemical compound with the molecular formula C6H6Cl2O2 It is a derivative of cyclohexadienediol, characterized by the presence of two chlorine atoms and two hydroxyl groups on a cyclohexadiene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichlorocyclohexa-3,5-diene-1,2-diol typically involves the chlorination of cyclohexa-3,5-diene-1,2-diol. The reaction is carried out under controlled conditions to ensure selective chlorination at the 4 and 5 positions. Common reagents used in this process include chlorine gas or other chlorinating agents, and the reaction is often conducted in an inert solvent such as dichloromethane at low temperatures to prevent over-chlorination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the product. The compound is then purified through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4,5-Dichlorocyclohexa-3,5-diene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dichlorobenzoquinone derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated cyclohexadiene derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or ammonia can be employed for substitution reactions.
Major Products
The major products formed from these reactions include various dichlorobenzoquinone derivatives, partially chlorinated cyclohexadienes, and substituted cyclohexadiene derivatives .
Scientific Research Applications
4,5-Dichlorocyclohexa-3,5-diene-1,2-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacological agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5-Dichlorocyclohexa-3,5-diene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. Additionally, it can participate in redox reactions, affecting cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
2,5-Dichlorocyclohexa-3,5-diene-1,4-dione: Similar in structure but with different positions of chlorine atoms and hydroxyl groups.
3,6-Dichlorocyclohexa-3,5-diene-1,2-diol: Another chlorinated cyclohexadienediol with chlorine atoms at different positions.
(1R,2S)-3,4,5,6-Tetrachlorocyclohexa-3,5-diene-1,2-diol: A more heavily chlorinated derivative.
Properties
CAS No. |
183866-03-7 |
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Molecular Formula |
C6H6Cl2O2 |
Molecular Weight |
181.01 g/mol |
IUPAC Name |
4,5-dichlorocyclohexa-3,5-diene-1,2-diol |
InChI |
InChI=1S/C6H6Cl2O2/c7-3-1-5(9)6(10)2-4(3)8/h1-2,5-6,9-10H |
InChI Key |
SVBQAFNYQNHBOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(C1O)O)Cl)Cl |
Origin of Product |
United States |
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